molecular formula C17H28N4O2 B145600 1-Piperazinecarboxylicacid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester CAS No. 136818-14-9

1-Piperazinecarboxylicacid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester

Cat. No.: B145600
CAS No.: 136818-14-9
M. Wt: 320.4 g/mol
InChI Key: NMRYJHUUNFUCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carbox

Biological Activity

1-Piperazinecarboxylic acid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester (CAS No. 136818-14-9) is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H28N4O2
  • Molecular Weight : 320.43 g/mol
  • CAS Number : 136818-14-9

Structural Characteristics

The compound features a piperazine ring, which is significant for its pharmacological properties. The presence of the pyridine moiety and the dimethyl groups enhances its lipophilicity and potentially its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, a related study synthesized various piperazine derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results demonstrated that certain substitutions on the piperazine ring could enhance antiproliferative effects substantially (PubMed ID: 22205089) .

Antibacterial and Antifungal Effects

1-Piperazinecarboxylic acid derivatives have also been investigated for their antibacterial and antifungal properties. In vitro assays showed that these compounds could inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that piperazine derivatives can inhibit enzymes critical for cell division in bacteria and cancer cells.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
  • Interaction with DNA : Certain piperazine derivatives have shown the ability to intercalate into DNA, disrupting replication processes in cancer cells.

Study on Antitumor Activity

A notable study evaluated the antitumor effects of a series of piperazine derivatives, including 1-Piperazinecarboxylic acid esters. The findings revealed that these compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity. The study highlighted the importance of structural modifications in enhancing efficacy .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of piperazine derivatives against clinical isolates of bacteria and fungi. The results indicated that modifications at the 4-position on the piperazine ring significantly improved antibacterial activity compared to unmodified piperazine compounds. This suggests a structure-activity relationship that could guide future drug design .

Data Summary Table

Biological ActivityAssessed CompoundsObserved EffectsReference
AntitumorVarious piperazine derivativesIC50 < 10 µM against cancer cell lines
Antibacterial1-Piperazinecarboxylic acid estersInhibition of S. aureus and E. coli growth
AntifungalPiperazine derivativesEffective against C. albicans

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antitubercular Activity
The compound has been utilized in the design of novel derivatives aimed at combating tuberculosis. Specifically, it has been incorporated into the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM.

2. Tyrosine Kinase Inhibition
Research indicates that this compound exhibits potent inhibitory effects on tyrosine kinases, particularly c-Abl and Bcr-Abl, which are implicated in various cancers including leukemia. The structure of the compound allows it to interact effectively with these protein targets, making it a candidate for cancer therapy.

3. Synthesis of Organic Compounds
The compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These transformations are crucial for developing new pharmaceuticals with enhanced biological activities.

Synthetic Methods

The synthesis of 1-Piperazinecarboxylic acid derivatives typically involves multi-step organic reactions that may include:

  • Reagents : Commonly used reagents include DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
  • Techniques : Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the structure and confirm the purity of synthesized compounds.

The specific synthetic routes can vary based on desired yields and the nature of substituents introduced during the reaction process.

Case Study 1: Novel Antitubercular Derivatives

A study focused on synthesizing derivatives using 1-Piperazinecarboxylic acid demonstrated promising results in inhibiting Mycobacterium tuberculosis. The derivatives were tested for their biological activities through various assays that confirmed their potential as effective antitubercular agents.

Case Study 2: Cancer Therapeutics

In another study, the compound was evaluated for its ability to inhibit tyrosine kinases involved in cancer progression. In vitro studies showed that several synthesized derivatives exhibited significant inhibitory effects on cell lines expressing Bcr-Abl fusion proteins, suggesting their potential use in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing this compound, and what yields are typically achieved?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of piperazinecarboxylic acid esters are often prepared using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and activators such as trifluoroacetic acid (TFA) . A reaction involving potassium hydride in DMF under reflux with nitrogen protection achieved an 85% yield for a structurally similar piperazine derivative . Key steps include inert atmosphere handling, controlled reagent stoichiometry, and purification via column chromatography.

Q. What spectroscopic techniques are recommended for structural characterization?

  • 1H NMR : Used to confirm the presence of tert-butyl groups (δ ~1.4 ppm) and piperazine/protonated pyridine moieties (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 342.4353 for the parent compound) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and tertiary amine vibrations .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Use P95 respirators for particle filtration and nitrile gloves to prevent skin contact .
  • Ventilation : Ensure local exhaust ventilation to mitigate inhalation risks (H335: respiratory irritation) .
  • First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

Steric hindrance from tert-butyl or pyridinyl groups reduces nucleophilic reactivity. Strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Use of 1-hydroxy-7-azabenzotriazole (HOAt) to improve coupling efficiency in peptide-like bond formation .
  • Temperature Control : Gradual heating (e.g., reflux at 80–100°C) prevents side reactions .

Q. How should researchers address contradictions in toxicity data for this compound?

While acute oral toxicity is classified as Category 4 (H302), specific organ toxicity (e.g., respiratory irritation, H335) lacks detailed mechanistic studies . Mitigation approaches:

  • In Silico Modeling : Predict toxicity pathways using tools like OECD QSAR Toolbox.
  • In Vitro Assays : Perform cytotoxicity screening on lung epithelial cells (e.g., A549) to validate H335 claims .

Q. What analytical challenges arise in quantifying degradation products under varying pH conditions?

The tert-butyl ester group is susceptible to hydrolysis in acidic/basic conditions, generating carboxylic acid derivatives. Methodological considerations:

  • HPLC-MS : Use reverse-phase C18 columns with mobile phases buffered at pH 3–5 to stabilize degradation products .
  • Stability Testing : Monitor degradation kinetics at 25°C/60% RH to establish shelf-life .

Properties

IUPAC Name

tert-butyl 4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13(2)19-14-7-6-8-18-15(14)20-9-11-21(12-10-20)16(22)23-17(3,4)5/h6-8,13,19H,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRYJHUUNFUCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440143
Record name tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136818-14-9
Record name tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-[1,1-Dimethylethoxycarbonyl]-4-[3-amino-2-pyridinyl]piperazine (International Publication 88/08424, 2.0 g) is dissolved in 35 ml of methanol and acetone (0.48 g) is added. The reaction is cooled to 0° and acetic acid (to pH 4.0) is added. The reaction is stirred 15 min at 0° and then sodium cyanoborohydride (0.50 g) is added. The reaction is allowed to warm slowly to 20°-25° and followed by TLC until completion. Additional acetic acid, sodium cyanoborohydride and acetone are sometimes necessary to force the reaction to completion. The reaction is diluted with chloroform (100 ml), washed with saturated aqueous sodium bicarbonate (50 ml), saline (75 ml), dried over anhydrous sodium sulfate and concentrated in vacuo. Purification by flash column chromatography (75 g silica gel, 4:1 hexane/ethyl acetate) affords the title compound, NMR (300 MHz, CDCl3) 7.67, 6.91, 4.15, 3.57, 3.00, 1.48 and 1.23δ.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Name
[BH3-]C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.